2-(4-Methylcyclohexyl)-N-(pyridin-4-ylmethyl)ethan-1-amine
Description
This compound features a central ethan-1-amine backbone substituted with a 4-methylcyclohexyl group and a pyridin-4-ylmethyl moiety. Its structural uniqueness lies in the combination of a lipophilic cyclohexane ring and a polar pyridine group, which may influence its physicochemical properties (e.g., logP, solubility) and biological interactions.
Properties
Molecular Formula |
C15H24N2 |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
2-(4-methylcyclohexyl)-N-(pyridin-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C15H24N2/c1-13-2-4-14(5-3-13)6-11-17-12-15-7-9-16-10-8-15/h7-10,13-14,17H,2-6,11-12H2,1H3 |
InChI Key |
XHDITLVEWMNHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CCNCC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylcyclohexyl)-N-(pyridin-4-ylmethyl)ethan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylcyclohexanone with pyridin-4-ylmethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylcyclohexyl)-N-(pyridin-4-ylmethyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines.
Scientific Research Applications
2-(4-Methylcyclohexyl)-N-(pyridin-4-ylmethyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylcyclohexyl)-N-(pyridin-4-ylmethyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
Cyclohexyl vs. Aromatic Substituents The target’s 4-methylcyclohexyl group increases lipophilicity compared to aromatic substituents in NBOMe compounds (e.g., 25B-NBOMe). This may improve membrane permeability but reduce aqueous solubility .
Pyridin-4-ylmethyl vs. Motesanib’s pyridinylmethylamino group contributes to its antiangiogenic activity, suggesting the target compound’s pyridine moiety could similarly engage kinase targets, though this remains unverified .
Ethan-1-amine Backbone Modifications
- Cinnamic hybrids () replace the ethan-1-amine hydrogen with a cinnamoyl group, introducing conjugated double bonds for antioxidant activity—a feature absent in the target compound .
Biological Activity
2-(4-Methylcyclohexyl)-N-(pyridin-4-ylmethyl)ethan-1-amine, also known as a substituted aminopyridine compound, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by the presence of a pyridine ring and a cyclohexyl group, which may influence its interaction with biological targets.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 204.32 g/mol. The compound features a pyridine moiety linked to a cyclohexyl group, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Properties : Some aminopyridine derivatives have shown efficacy against various cancer cell lines by inhibiting tumor growth and inducing apoptosis.
- Neuroprotective Effects : Certain derivatives are being investigated for their potential to protect neuronal cells against oxidative stress and neurodegeneration.
- Antimicrobial Activity : Compounds in this class have demonstrated activity against a range of microbial pathogens.
The biological activity of this compound may involve several mechanisms, including:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : The interaction with neurotransmitter receptors may explain neuroprotective effects.
- DNA Interaction : Some studies suggest that these compounds can interact with DNA, potentially leading to mutagenic effects or apoptosis in cancer cells.
Case Studies and Experimental Data
-
Antitumor Activity :
- In vitro studies have demonstrated that derivatives of aminopyridines can reduce cell viability in breast and lung cancer cell lines, indicating potential as chemotherapeutic agents.
- A study reported that a related compound significantly inhibited the proliferation of prostate cancer cells through apoptosis induction.
-
Neuroprotective Studies :
- Research indicated that certain aminopyridine derivatives could reduce oxidative stress markers in neuronal cell cultures, suggesting protective effects against neurodegenerative diseases.
-
Antimicrobial Tests :
- Compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
